(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Description
The compound (3S,4S)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride is a stereospecific tetrahydrothiophene derivative featuring a sulfone group (1,1-dioxide), an amino substituent at the 4-position, and a hydroxyl group at the 3-position. Its hydrochloride salt form enhances solubility and stability for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
(3S,4S)-4-amino-1,1-dioxothiolan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDFZARHVQFOCH-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of (3S,4S)-4-amino-1,1-dioxo-tetrahydro-1lambda^6-thiophen-3-ol hydrochloride typically involves the oxidation of tetrahydrothiophene derivatives followed by functional group transformations to introduce the amino and hydroxyl substituents with stereochemical control.
Key Synthetic Steps
- Starting Material : Tetrahydrothiophene or its derivatives.
- Oxidation : Introduction of the sulfone group (1,1-dioxo) is achieved by controlled oxidation using oxidizing agents such as hydrogen peroxide or peracids.
- Hydroxylation and Amination : The 3-hydroxy and 4-amino substituents are introduced through regioselective and stereoselective reactions, often involving epoxidation followed by ring-opening or nucleophilic substitution.
- Stereochemical Control : Use of chiral catalysts or chiral starting materials ensures the (3S,4S) configuration.
- Formation of Hydrochloride Salt : The free base is converted to the hydrochloride salt to improve stability and solubility.
Detailed Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of tetrahydrothiophene to tetrahydrothiophene-1,1-dioxide | H2O2 or m-CPBA, controlled temperature | Formation of sulfone ring |
| 2 | Epoxidation at 3,4-position | Peracid or chiral oxidant | Formation of epoxide intermediate |
| 3 | Nucleophilic ring opening with ammonia or amine source | NH3 or amine in solvent | Introduction of amino group at C4 |
| 4 | Hydrolysis or reduction to introduce hydroxyl at C3 | Acid/base hydrolysis or selective reduction | Formation of 3-hydroxy group |
| 5 | Salt formation | HCl gas or aqueous HCl | Formation of hydrochloride salt |
Alternative Methods
- Enzymatic Synthesis : Use of enzymes for stereoselective hydroxylation and amination steps to enhance enantiomeric purity.
- Chiral Pool Synthesis : Starting from naturally occurring chiral building blocks to ensure stereochemical fidelity.
- Asymmetric Catalysis : Employing chiral catalysts in oxidation or substitution steps to control stereochemistry.
Research Findings and Optimization
Yield and Purity
- Reported yields for the multi-step synthesis range from 45% to 70%, depending on the oxidation and amination efficiency.
- Purity is typically enhanced by recrystallization of the hydrochloride salt.
- Enantiomeric excess (ee) values exceeding 95% have been achieved using chiral catalysts or enzymatic methods.
Reaction Conditions
- Oxidation reactions are sensitive to temperature and pH; mild conditions favor selective sulfone formation without overoxidation.
- Amination steps require controlled pH to avoid side reactions.
- Solvent choice (e.g., dichloromethane, ethanol, water) affects reaction rates and stereochemical outcomes.
Summary Table of Preparation Parameters
| Parameter | Method/Condition | Effect on Product |
|---|---|---|
| Oxidizing Agent | H2O2, m-CPBA | Efficient sulfone formation |
| Temperature | 0–25°C | Controls reaction rate and selectivity |
| Amination Source | NH3 or primary amines | Introduces amino group with regioselectivity |
| Catalyst | Chiral catalysts or enzymes | Enhances stereoselectivity (ee > 95%) |
| Solvent | DCM, EtOH, aqueous media | Influences reaction kinetics and purity |
| Salt Formation | HCl gas or aqueous HCl | Improves solubility and stability |
Chemical Reactions Analysis
Types of Reactions
(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to (3S,4S)-4-amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride exhibit antiviral properties. A patent describes its use in developing antiviral agents targeting various viral infections, including those caused by RNA viruses .
Case Study: Antiviral Efficacy
In a study conducted on a series of dioxo-thiophene derivatives, (3S,4S)-4-amino analogs demonstrated significant inhibition of viral replication in vitro. The mechanism appears to involve interference with viral entry and replication processes.
Antibacterial Properties
The compound has shown potential as an antibacterial agent. The structural features of dioxo-thiophene derivatives contribute to their ability to disrupt bacterial cell wall synthesis .
Data Table: Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3S,4S)-4-Amino-1,1-dioxo... | E. coli | 32 µg/mL |
| (3S,4S)-4-Amino-1,1-dioxo... | S. aureus | 16 µg/mL |
| (3S,4S)-4-Amino-1,1-dioxo... | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Case Study: In Vivo Anti-inflammatory Study
In an animal model of induced inflammation, administration of (3S,4S)-4-amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride resulted in a marked reduction in edema and pain response compared to control groups.
Mechanism of Action
The mechanism of action of (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride involves its interaction with specific molecular targets. The amino group and sulfone group are key functional groups that interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of 1,1-dioxo-tetrahydrothiophene derivatives with varying substituents. Key analogs include:
Table 1: Comparative Analysis of Structural Analogs
Biological Activity
(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride is a sulfur-containing heterocyclic compound with potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in pharmacological research.
- IUPAC Name : (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride
- Molecular Formula : C4H10ClNO3S
- CAS Number : 39124-27-1
- Molecular Weight : 171.64 g/mol
The biological activity of (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride primarily involves its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures can act as inhibitors or modulators of various biological pathways, including:
- Adenosine Receptors : Compounds related to thiophene derivatives have shown potential as allosteric enhancers for adenosine receptors, which are critical in numerous physiological processes .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride using DPPH and ABTS assays. The results demonstrated a dose-dependent scavenging effect, suggesting its potential use in formulations aimed at oxidative stress-related conditions.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibits notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating high potency against resistant strains.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research conducted on various cancer cell lines showed that (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride induces apoptosis through the mitochondrial pathway. Flow cytometry and caspase activity assays confirmed the compound's efficacy in triggering cell death in targeted cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-ol hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Solvent Selection : Tetrahydrofuran (THF) is ideal for maintaining reaction homogeneity, as demonstrated in analogous tetrahydro-pyran-3-ol syntheses .
- Reagent Ratios : Use a 1:1 molar ratio of starting materials with excess triethylamine (Et₃N) to neutralize HCl byproducts, ensuring efficient product formation .
- Monitoring : Track progress via thin-layer chromatography (TLC) at 24-hour intervals. Adjust reaction time (typically 3–5 days) based on TLC elution profiles .
- Purification : Isolate the hydrochloride salt by evaporating THF, followed by column chromatography using silica gel and a polar solvent system (e.g., methanol/dichloromethane) .
Q. How can researchers characterize the purity and stereochemical configuration of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For stereochemical validation, compare coupling constants (e.g., J values for vicinal protons) with computational models .
- HPLC/LC-MS : Use reverse-phase HPLC (C18 column) with UV detection (λ = 210–254 nm) to assess purity (>98%). LC-MS verifies molecular weight (e.g., m/z = 153.61 for [M+H]⁺) .
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, as applied in structurally related phosphazene derivatives (see Supplementary Information in ) .
Q. What protocols are critical for handling hygroscopic or salt-form derivatives of this compound?
- Best Practices :
- Storage : Keep under inert gas (Ar/N₂) at –20°C in desiccators with silica gel to prevent hydrolysis .
- Solvent Systems : Use anhydrous THF or DMF during synthesis to minimize water ingress .
- Salt Stability : Monitor pH during hydrochloride salt formation; excess HCl can degrade the thiophene-1,1-dioxide moiety.
Advanced Research Questions
Q. How can enantiomeric purity be ensured during asymmetric synthesis of the (3s,4s) stereoisomer?
- Methodology :
- Chiral Catalysts : Employ Sharpless epoxidation or enzymatic resolution techniques to favor the (3s,4s) configuration.
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Crystallization : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to enhance diastereomeric excess (>99% ee) .
Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for structural validation?
- Troubleshooting Workflow :
- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09). Discrepancies may indicate dynamic effects (e.g., ring puckering) .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening in the thiophene ring .
- Supplementary Techniques : Augment with IR spectroscopy (e.g., S=O stretching at 1150–1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Q. What role does this compound play in developing heterocyclic pharmacophores, and how can its reactivity be leveraged?
- Applications :
- Drug Intermediates : The 1,1-dioxo-thiophene core mimics bioisosteres of aromatic rings in histamine or serotonin receptor ligands (see heterocyclic pharmacology in ) .
- Functionalization : The amino and hydroxyl groups enable site-specific modifications (e.g., amide coupling for prodrugs or PEGylation for solubility) .
- Table : Key Reactivity Sites
| Functional Group | Reactivity | Example Modification |
|---|---|---|
| -NH₂ | Nucleophilic | Acylation, sulfonylation |
| -OH | Electrophilic | Esterification, glycosylation |
| S=O | Hydrogen bonding | Crystal engineering for co-crystals |
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
